FTase inhibitor I

Description

blocks farnesylated but not geranylgeranylated or myristylated, oncogenic Ras signaling & transformation

Structure

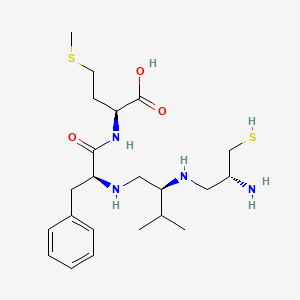

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLMXIYRQCLIR-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164381 | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-96-6 | |

| Record name | FTase inhibitor I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B 581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Farnesyltransferase Inhibitors in Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Farnesyltransferase (FTase) inhibitors (FTIs) with a specific focus on their role in modulating Ras signaling pathways. This document delves into the biochemical interactions, cellular consequences, and resistance mechanisms associated with FTI treatment. It includes quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visualizations of the underlying molecular processes to support research and drug development efforts in oncology and related fields.

Introduction to Ras Signaling and Farnesylation

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal signaling proteins that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth.[1][2]

For Ras proteins to become biologically active, they must undergo a series of post-translational modifications that facilitate their localization to the inner surface of the plasma membrane.[1][3] The initial and most critical step in this process is prenylation, specifically the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of the Ras protein.[4][5] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2][6] Subsequent modifications include proteolytic cleavage of the "-AAX" tripeptide, carboxymethylation of the now-terminal farnesylated cysteine, and, for H-Ras and N-Ras, palmitoylation.[5] This series of modifications increases the hydrophobicity of the C-terminus, enabling the stable anchoring of Ras to the cell membrane, a prerequisite for its interaction with downstream effectors.[4]

Mechanism of Action of FTase Inhibitors

FTase inhibitors are a class of drugs designed to block the farnesylation of Ras and other proteins.[6][7] By competitively or non-competitively binding to FTase, these inhibitors prevent the transfer of the farnesyl group to the CAAX motif of substrate proteins.[6] The primary therapeutic hypothesis was that by inhibiting Ras farnesylation, FTIs would prevent its membrane localization, thereby abrogating its oncogenic signaling.[1][8]

The inhibition of FTase leads to the accumulation of unfarnesylated, inactive Ras in the cytoplasm.[3] This prevents the activation of downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, which are critical for tumor cell proliferation and survival.[1] While the initial focus was on Ras, it is now understood that FTase has numerous other substrates, and the anti-tumor effects of FTIs are likely mediated by the inhibition of farnesylation of a broader range of proteins, such as RhoB, a member of the Rho family of GTPases.[9][10]

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 7. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Lonafarnib - Wikipedia [en.wikipedia.org]

- 10. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]

Farnesyltransferase Inhibitor I (FTI-277): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Farnesyltransferase Inhibitor I, with a specific focus on the well-characterized compound FTI-277. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its development and characterization.

Introduction

Farnesyltransferase inhibitors (FTIs) are a class of experimental therapeutic agents that target the enzyme farnesyltransferase (FTase). FTase catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal CaaX motif of various cellular proteins. This process, known as farnesylation, is crucial for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.

The initial impetus for the development of FTIs was the discovery that the oncogenic Ras proteins require farnesylation for their membrane association and subsequent activation of downstream signaling cascades that promote cell proliferation and survival. By inhibiting FTase, FTIs were designed to prevent Ras activation and thereby halt the growth of Ras-driven cancers.

FTI-277 is a potent and selective, cell-permeable peptidomimetic inhibitor of FTase. It was designed based on the C-terminal Cys-Val-Ile-Met sequence of the K-Ras4B protein. FTI-277 serves as a valuable research tool for studying the role of farnesylation in cellular processes and as a lead compound in the development of anti-cancer therapeutics.

Quantitative Data

The inhibitory activity of FTI-277 has been quantified in various assays, including cell-free enzymatic assays and cell-based assays. The following tables summarize the key quantitative data for FTI-277.

| In Vitro Enzyme Inhibition | |

| Target Enzyme | Farnesyltransferase (FTase) |

| IC50 | 500 pM[1][2] |

| Selectivity | ~100-fold selective for FTase over Geranylgeranyltransferase I (GGTase I)[1][2] |

| Cell-Based Assays | |

| Assay | Inhibition of H-Ras Processing in whole cells |

| Cell Type | Not specified in source |

| IC50 | 100 nM[1][2] |

| Assay | Inhibition of Cell Proliferation (MTT Assay, 48h) |

| Cell Line | H-Ras-MCF10A (human breast epithelial, H-Ras mutant) |

| IC50 | 6.84 µM[3] |

| Cell Line | Hs578T (human breast carcinoma, H-Ras mutant) |

| IC50 | 14.87 µM[3] |

| Cell Line | MDA-MB-231 (human breast adenocarcinoma, wild-type H-Ras) |

| IC50 | 29.32 µM[3] |

Signaling Pathways and Mechanism of Action

FTI-277 exerts its biological effects by inhibiting the farnesylation of key signaling proteins, most notably Ras. The prevention of Ras farnesylation leads to the disruption of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.

Experimental Protocols

Synthesis of FTI-277

In Vitro Farnesyltransferase Inhibition Assay (Radiometric)

This protocol is based on the method described for determining the IC50 of FTI-277.[2]

Materials:

-

Partially purified farnesyltransferase (from human Burkitt lymphoma cells or recombinant source)

-

[³H]farnesyl pyrophosphate ([³H]FPP)

-

Peptide substrate (e.g., H-Ras-CVLS)

-

FTI-277 stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Scintillation cocktail

-

Filter paper (e.g., glass fiber)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of FTI-277 in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, a fixed amount of farnesyltransferase enzyme, and the FTI-277 dilution (or DMSO for control).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of the peptide substrate and [³H]FPP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the farnesylated peptide on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration onto filter paper.

-

Wash the filter paper with 5% TCA to remove unincorporated [³H]FPP.

-

Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each FTI-277 concentration relative to the control and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.[3]

Materials:

-

Human cancer cell lines (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231)

-

Complete cell culture medium

-

FTI-277 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of FTI-277 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of FTI-277 (and a vehicle control).

-

Incubate the plates for the desired period (e.g., 48 or 96 hours) at 37°C in a CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Ras Activation Assay

This assay measures the amount of active, GTP-bound Ras in cells.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

FTI-277

-

Growth factor (e.g., Epidermal Growth Factor - EGF)

-

Lysis buffer (e.g., Mg²⁺ lysis/wash buffer)

-

Ras-GTP pulldown reagent (e.g., Raf-1 RBD agarose beads)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with FTI-277 or vehicle control for a specified time (e.g., 24 hours).

-

Stimulate the cells with a growth factor like EGF for a short period (e.g., 10-30 minutes) to induce Ras activation.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with the Ras-GTP pulldown reagent (e.g., Raf-1 RBD agarose beads) to specifically capture GTP-bound Ras.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Ras antibody to detect the amount of active Ras.

-

A sample of the total cell lysate should also be run on the Western blot to determine the total amount of Ras protein.

Experimental and Logical Workflows

FTI Discovery and Preclinical Evaluation Workflow

The discovery and initial evaluation of a farnesyltransferase inhibitor like FTI-277 follows a logical progression from initial concept to in vivo testing.

Elucidating the Cellular Mechanism of Action

A typical workflow to determine how FTI-277 affects the Ras signaling pathway in a cellular context is outlined below.

Conclusion

FTI-277 is a seminal molecule in the study of farnesyltransferase and its role in cellular signaling and disease. Its high potency and selectivity have made it an invaluable tool for dissecting the complexities of the Ras signaling pathway and for validating farnesyltransferase as a therapeutic target. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of farnesyltransferase inhibition.

References

An In-depth Technical Guide to FTase Inhibitor I: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase (FTase) inhibitors represent a class of targeted therapeutic agents initially developed as anti-cancer drugs. By inhibiting the farnesylation of key signaling proteins, most notably Ras, these compounds disrupt cellular processes integral to tumor growth and proliferation. FTase Inhibitor I, also known as B581, is a potent, cell-permeable, and selective peptidomimetic inhibitor of farnesyltransferase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols for the characterization of this compound.

Chemical Structure and Physicochemical Properties

This compound is a peptidomimetic compound, meaning it mimics the structure of a natural peptide. Its systematic name is N-[(2S)-2-[[(2R)-2-amino-3-mercaptopropyl]amino]-3-methylbutyl]-L-phenylalanyl-L-methionine. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Molecular Formula: C₂₂H₃₈N₄O₃S₂

SMILES: O=C(N--INVALID-LINK--CCSC)--INVALID-LINK--C)NC--INVALID-LINK--CS">C@@HCC1=CC=CC=C1

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 470.69 g/mol | |

| CAS Number | 149759-96-6 | |

| Appearance | White solid | |

| Solubility | Soluble in water and DMSO | |

| Stability | Stable for ≥ 4 years when stored at -20°C | |

| Purity | ≥90% (HPLC) |

Biological Properties and Mechanism of Action

This compound exerts its biological effects by potently and selectively inhibiting the enzyme farnesyltransferase. This inhibition prevents the post-translational farnesylation of target proteins, a crucial step for their localization to the cell membrane and subsequent activation.

In Vitro Inhibitory Activity

This compound is a highly potent inhibitor of FTase with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. It exhibits significant selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I).

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ | Reference(s) |

| Farnesyltransferase (FTase) | 21 nM | |

| Geranylgeranyltransferase I (GGTase I) | 790 nM |

Mechanism of Action and Cellular Effects

The primary molecular target of this compound is the farnesylation of Ras proteins. By preventing the attachment of a farnesyl group to Ras, the inhibitor blocks its translocation to the plasma membrane, a prerequisite for its activation and downstream signaling. This disruption of the Ras signaling cascade, particularly the Ras-Raf-MEK-ERK pathway, leads to the inhibition of cell proliferation and transformation.[1][2] this compound is cell-permeable, allowing it to exert its effects within intact cells, and is notably resistant to proteolytic degradation, enhancing its cellular lifespan.

Signaling Pathway Inhibition

The inhibition of farnesyltransferase by this compound directly impacts the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound (B581)

The synthesis of the peptidomimetic this compound can be achieved through a multi-step solid-phase synthesis approach. This method allows for the sequential addition of the constituent amino acid and amino alcohol building blocks onto a solid resin support.

Materials:

-

Fmoc-L-Methionine

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-L-Phenylalanine

-

(2S)-2-((tert-butoxycarbonyl)amino)-3-methylbutan-1-ol

-

Dess-Martin periodinane

-

(2R)-2-amino-3-mercaptopropan-1-ol

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Preparation and First Amino Acid Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-L-Methionine to the resin using DIC and HOBt in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-L-Phenylalanine to the deprotected methionine residue using DIC and HOBt in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue using 20% piperidine in DMF.

-

Coupling of the N-substituted Moiety Precursor:

-

Oxidize (2S)-2-((tert-butoxycarbonyl)amino)-3-methylbutan-1-ol to the corresponding aldehyde using Dess-Martin periodinane in DCM.

-

Perform reductive amination by coupling the resulting aldehyde to the deprotected phenylalanine on the resin in the presence of a reducing agent such as sodium cyanoborohydride.

-

-

Coupling of the Final Building Block:

-

Protect the thiol group of (2R)-2-amino-3-mercaptopropan-1-ol with a suitable protecting group (e.g., trityl).

-

Couple this protected amino alcohol to the secondary amine on the resin via its amino group.

-

-

Cleavage and Deprotection: Cleave the synthesized peptidomimetic from the resin and remove all protecting groups using a cleavage cocktail of TFA, TIS, and water.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

In Vitro Farnesyltransferase Inhibition Assay (IC₅₀ Determination)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against farnesyltransferase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in DMSO. Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound dilutions (or DMSO for control)

-

Dansylated peptide substrate

-

Farnesyl pyrophosphate

-

-

Initiate Reaction: Add the FTase enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of ERK Phosphorylation

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the Ras-Raf-MEK-ERK pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line with a Ras mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

This compound is a valuable research tool for studying the role of farnesyltransferase and the Ras signaling pathway in various cellular processes. Its high potency, selectivity, and cell permeability make it an effective agent for in vitro and cell-based studies. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and functional analysis of this important inhibitor. Further research into this compound and similar compounds may lead to the development of novel therapeutic strategies for cancer and other diseases driven by aberrant Ras signaling.

References

In Vitro Enzymatic Assays for Farnesyltransferase (FTase) Inhibitor I Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) has emerged as a critical target in drug discovery, primarily for its role in the post-translational modification of Ras proteins. These proteins are key components of signaling pathways that regulate cell growth, differentiation, and survival. Aberrant Ras signaling is a hallmark of many cancers, making the inhibition of FTase a promising therapeutic strategy. This technical guide provides an in-depth overview of the in vitro enzymatic assays used to characterize the activity of FTase inhibitors, with a specific focus on FTase Inhibitor I, a potent and selective peptidomimetic inhibitor.

This document details the underlying signaling pathways, provides comprehensive experimental protocols for key assays, presents quantitative data for inhibitor activity, and outlines a typical workflow for inhibitor characterization.

The Ras Signaling Pathway and the Role of Farnesyltransferase

The Ras proteins are small GTPases that act as molecular switches in signal transduction.[1] To function, Ras must be localized to the inner leaflet of the plasma membrane.[1][2] This localization is dependent on a series of post-translational modifications, the first and most crucial of which is the farnesylation of a cysteine residue within a C-terminal "CaaX box" motif.[2]

Farnesyltransferase (FTase) catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine of the CaaX motif.[3] By inhibiting FTase, the initial step of Ras processing is blocked, preventing its membrane association and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.[4] This disruption can lead to a reduction in cell proliferation and survival, particularly in cancer cells with activating Ras mutations.

Quantitative Data for this compound

This compound is a peptidomimetic compound that acts as a potent and selective inhibitor of farnesyltransferase. Its activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of this compound is demonstrated by its significantly lower potency against the related enzyme geranylgeranyltransferase I (GGTase I).

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions |

| This compound | FTase | 21 | 1.7 | In vitro fluorescence-based assay with recombinant human FTase. Substrate concentrations near the Km values.[5] |

| GGTase I | 790 | 250 | In vitro fluorescence-based assay with recombinant human GGTase I.[5] |

Note on Kinetic Constants: While IC50 values are widely reported, the determination of the inhibition constant (Ki) provides a more absolute measure of inhibitor potency. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for that substrate are known. The reported Ki values for this compound indicate a high affinity for FTase. Further kinetic studies to determine the association (kon) and dissociation (koff) rate constants can provide a more dynamic understanding of the inhibitor-enzyme interaction.

Experimental Protocols

A variety of in vitro assays can be employed to measure the activity of FTase and the potency of its inhibitors. The two most common methods are the fluorescence-based assay and the filter-binding assay.

Homogeneous Fluorescence-Based Assay

This assay format is highly amenable to high-throughput screening (HTS) due to its simplicity and lack of separation steps. The principle relies on the change in fluorescence properties of a farnesylated peptide substrate.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT

-

This compound

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a reaction mixture containing FPP and the dansylated peptide substrate in assay buffer.

-

-

Assay Procedure:

-

To each well of the 384-well plate, add 5 µL of the this compound dilution (or DMSO for control).

-

Add 20 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 5 µL of a pre-diluted FTase solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Filter-Binding Assay

This traditional method relies on the separation of the radiolabeled farnesylated peptide product from the unreacted radiolabeled FPP.

Materials:

-

Recombinant human FTase

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Peptide substrate (e.g., Biotin-GCVLS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT

-

This compound

-

96-well filter plates (e.g., glass fiber C)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, peptide substrate, this compound dilution (or DMSO for control), and recombinant FTase.

-

Initiate the reaction by adding [³H]-FPP to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of 1 M HCl in ethanol.

-

-

Filtration and Detection:

-

Transfer the reaction mixtures to a 96-well filter plate.

-

Wash the filters several times with ethanol to remove unincorporated [³H]-FPP.[6]

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value as described for the fluorescence-based assay.

-

Experimental Workflow for FTase Inhibitor Characterization

The characterization of a novel FTase inhibitor typically follows a multi-step workflow, from initial screening to detailed kinetic analysis.

Workflow Stages:

-

Primary Screening: A large compound library is screened using a high-throughput assay, such as the homogeneous fluorescence-based assay, to identify initial "hits" that inhibit FTase activity.

-

Hit Confirmation: The activity of the initial hits is confirmed by re-testing to eliminate false positives.

-

Dose-Response and IC50 Determination: Confirmed hits are tested across a range of concentrations to determine their potency (IC50).

-

Selectivity Assays: The inhibitors are tested against related enzymes, such as GGTase I, to assess their selectivity. High selectivity is a desirable property for a drug candidate to minimize off-target effects.

-

Mechanism of Action Studies: Kinetic experiments are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the effect of the inhibitor on the enzyme's Km and Vmax.

-

Orthogonal Assay Validation: The inhibitor's activity is confirmed using a different assay format (e.g., a filter-binding assay) to ensure the observed inhibition is not an artifact of the primary assay technology.

-

Structure-Activity Relationship (SAR) Studies: Analogs of the lead compound are synthesized and tested to understand the relationship between chemical structure and inhibitory activity. This information guides the optimization of the inhibitor's potency and other drug-like properties.

-

Lead Candidate Selection: Based on the comprehensive in vitro characterization, the most promising compounds are selected as lead candidates for further preclinical development.

Conclusion

The in vitro enzymatic assays described in this guide are fundamental tools for the discovery and characterization of farnesyltransferase inhibitors. A thorough understanding of the underlying principles of these assays, coupled with a systematic experimental workflow, is essential for identifying and optimizing potent and selective FTase inhibitors like this compound. The data and protocols presented here provide a solid foundation for researchers in the field of cancer drug discovery and other areas where FTase inhibition is a promising therapeutic strategy.

References

- 1. RAS signaling networks (Chapter 12) - Systems Biology of Cancer [cambridge.org]

- 2. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of FTase Inhibitor I on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Farnesyltransferase (FTase) Inhibitor I, a potent and selective peptidomimetic inhibitor of the farnesyltransferase enzyme. It details the inhibitor's mechanism of action, its profound effects on cell cycle regulation, and the key signaling pathways it modulates. This document summarizes critical quantitative data and provides detailed experimental protocols for researchers investigating FTase inhibitors.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl lipid group to a C-terminal "CAAX box" motif on a variety of cellular proteins. This process, known as farnesylation or prenylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their proper function and participation in signal transduction cascades.[1][2]

Key substrates for FTase include members of the Ras superfamily of small GTPases (H-Ras, N-Ras, K-Ras), which are pivotal regulators of cell growth, differentiation, and survival.[2] Given that Ras proteins are mutated and constitutively active in approximately 30% of all human cancers, FTase emerged as a prime therapeutic target.[3]

FTase Inhibitor I belongs to a class of compounds designed to block the farnesyltransferase enzyme, thereby preventing the maturation and function of key signaling proteins like Ras.[2] However, extensive research has revealed that the anti-proliferative effects of FTase inhibitors are not solely dependent on Ras inhibition. These agents affect a diverse range of other farnesylated proteins that play critical roles in cell cycle progression, including RhoB, Rheb, and the centromere-associated proteins CENP-E and CENP-F.[4][5] Consequently, the impact of this compound on the cell cycle is complex, often resulting in cell-line-dependent arrest at either the G1 or G2/M phase.[4]

Mechanism of Action

This compound acts as a competitive or non-competitive inhibitor of the farnesyltransferase enzyme.[2] By blocking the enzyme's active site, it prevents the covalent attachment of farnesyl pyrophosphate (FPP) to the cysteine residue within the CAAX motif of substrate proteins. This disruption halts the localization of these proteins to the plasma membrane, rendering them inactive and unable to transmit downstream signals.[6] While H-Ras is exclusively farnesylated, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, a key mechanism of resistance to these drugs.[7]

Figure 1. Mechanism of protein farnesylation and its inhibition by this compound.

Impact on Cell Cycle Progression

The primary anti-proliferative effect of this compound is its ability to induce cell cycle arrest. This effect is context-dependent, leading to an accumulation of cells in either the G0/G1 or G2/M phase.[4]

-

G0/G1 Arrest: In some cell types, FTase inhibition leads to G1 arrest. This is often linked to the inhibition of farnesylated proteins required for G1/S transition, such as Rheb, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/CIP1.[4][5] The induction of p21 can be mediated by the accumulation of geranylgeranylated RhoB, a consequence of shunting proteins to an alternative prenylation pathway.[5]

-

G2/M Arrest: A more prominent effect observed in many cancer cell lines is a robust G2/M arrest.[7][8] This is attributed to the inhibition of farnesylated proteins essential for mitosis, particularly the centromere-associated motor proteins CENP-E and CENP-F.[4] Farnesylation is required for the proper localization of these proteins to the kinetochore during mitosis. Inhibition leads to defects in mitotic spindle formation and an inability to progress through prophase, triggering a cell cycle checkpoint.[9] This arrest occurs even in the presence of high cyclin B1/cdc2 kinase activity, indicating the block is downstream of CDK activation.[8][10]

Figure 2. FTI-induced G2/M arrest via inhibition of CENP-E/F farnesylation.

Key Signaling Pathways Modulated

This compound disrupts critical signaling pathways that control cell proliferation and survival.

Ras-MAPK Pathway

The canonical target of FTIs is the Ras signaling cascade. By preventing Ras from anchoring to the cell membrane, this compound blocks its activation by upstream signals. This, in turn, inhibits the downstream phosphorylation cascade of Raf, MEK, and ERK (MAPK). The inactivation of the MAPK pathway suppresses the expression of genes required for cell cycle progression and proliferation.

Figure 3. Inhibition of the Ras-MAPK signaling pathway by this compound.

Quantitative Data Summary

The efficacy of FTase inhibitors varies significantly among different cell lines. The data below is derived from studies using the FTI L-744,832, a compound with a mechanism of action representative of this compound, on human pancreatic cancer cell lines.[7]

Table 1: Growth Inhibition by FTI L-744,832

| Cell Line | K-Ras Status | IC₅₀ (µM) after 72h |

| Panc-1 | Mutant | 1.3 |

| Capan-2 | Mutant | 2.1 |

| Bxpc-3 | Wild-Type | 10.5 |

| Aspc-1 | Mutant | 11.2 |

| Cfpac-1 | Mutant | > 50 |

Table 2: Effect of FTI L-744,832 on Cell Cycle Distribution

| Cell Line | Treatment (10 µM FTI, 72h) | % G1 Phase | % S Phase | % G2/M Phase |

| Panc-1 | Control | 55.1 | 18.2 | 26.7 |

| FTI-treated | 15.3 | 10.1 | 74.6 | |

| Capan-2 | Control | 60.2 | 21.5 | 18.3 |

| FTI-treated | 20.1 | 14.8 | 65.1 | |

| Cfpac-1 | Control | 64.3 | 19.9 | 15.8 |

| (Resistant) | FTI-treated | 60.1 | 20.3 | 19.6 |

Data summarized from studies on FTI L-744,832, which demonstrates potent FTase inhibition.[7]

Detailed Experimental Protocols

The following are standard methodologies for assessing the impact of this compound on cell cycle progression.

Figure 4. Experimental workflow for analyzing the effects of this compound.

Cell Culture and Treatment

-

Culture human cancer cells (e.g., Panc-1) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 2 x 10⁵ cells/well).

-

Allow cells to adhere for 24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with escalating doses of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing DNA content using propidium iodide (PI) staining.[11][12]

-

Cell Harvesting : Harvest both adherent and floating cells by trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Washing : Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation : Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

-

Storage : Incubate cells for at least 30 minutes on ice or store at -20°C for up to several weeks.

-

Staining : Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis : Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.[12]

Western Blotting for Cell Cycle Proteins

This protocol allows for the detection of key cell cycle regulatory proteins like Cyclin B1 and p21.[13][14]

-

Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE : Load the samples onto a 4-12% gradient polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Cyclin B1, anti-p21, anti-β-Actin as a loading control), diluted in blocking buffer.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

Conclusion

This compound is a powerful tool for cancer research, acting through a multi-faceted mechanism that extends beyond its initial design as a Ras inhibitor. Its profound ability to induce cell cycle arrest, particularly at the G2/M transition, highlights the importance of other farnesylated proteins like CENP-E and CENP-F in mitotic progression. The data and protocols presented in this guide offer a framework for researchers to further investigate the complex cellular responses to FTase inhibition and to explore its potential in combination with other therapeutic agents for cancer treatment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. igbmc.fr [igbmc.fr]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. pubcompare.ai [pubcompare.ai]

- 14. 2.4. Western Blotting [bio-protocol.org]

Investigating the Specificity of FTase Inhibitor I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of FTase Inhibitor I, a potent and selective peptidomimetic inhibitor of farnesyltransferase (FTase). This document details the inhibitor's activity, the experimental protocols for its characterization, and its role in the context of cellular signaling pathways.

Introduction to Farnesyltransferase and Its Inhibition

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of a variety of cellular proteins. It catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins. This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth and proliferation.[1] By preventing the farnesylation-dependent membrane association of Ras, FTase inhibitors represent a targeted therapeutic strategy for various cancers and other diseases.[1][2] this compound is a cell-permeable compound that has demonstrated significant potential in preclinical studies.[3]

Quantitative Inhibitory Profile of this compound

The specificity of an enzyme inhibitor is a critical determinant of its therapeutic potential and off-target effects. This compound has been characterized by its potent inhibition of FTase and its selectivity over the related enzyme geranylgeranyltransferase I (GGTase I).

| Enzyme | IC50 (nM) | Selectivity (FTase/GGTase I) |

| Farnesyltransferase (FTase) | 21 | >30-fold |

| Geranylgeranyltransferase I (GGTase I) | 790 |

Table 1: In vitro inhibitory activity of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data indicates a significant selectivity for FTase over GGTase I.

While the selectivity against GGTase I is well-documented, a comprehensive off-target profile against a broader panel of kinases and other enzymes is not extensively available in public literature. Such studies are crucial for a complete understanding of the inhibitor's specificity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and activity of this compound.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay is designed to measure the ability of an inhibitor to block the farnesyltransferase-catalyzed transfer of a farnesyl group to a protein or peptide substrate.

Materials and Reagents:

-

Purified recombinant human FTase

-

Farnesyl pyrophosphate (FPP), the farnesyl donor substrate

-

A fluorescently labeled peptide substrate containing a CAAX motif (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the fluorescent peptide substrate, and the desired concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding purified FTase to each well.

-

FPP Addition: Start the enzymatic reaction by adding FPP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent label on the peptide substrate. An increase in fluorescence indicates farnesylation of the peptide.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cellular Assay for Inhibition of Ras Processing

This assay evaluates the ability of this compound to block the farnesylation of Ras proteins within a cellular context.

Materials and Reagents:

-

Cancer cell line with a known Ras mutation (e.g., H-Ras transformed NIH 3T3 cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Antibodies specific for processed (farnesylated) and unprocessed Ras

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies that can distinguish between farnesylated (membrane-associated) and unfarnesylated (cytosolic) Ras.

-

Detection and Analysis: Visualize the protein bands and quantify the relative amounts of processed and unprocessed Ras. A dose-dependent increase in the unprocessed form of Ras indicates effective inhibition of FTase in the cells.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the specificity and mechanism of action of this compound.

The Ras Signaling Pathway and the Role of FTase

The following diagram illustrates the central role of FTase in the activation of the Ras signaling cascade, which is a primary target of this compound.

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of an FTase inhibitor like this compound.

Caption: A typical workflow for the preclinical characterization of an FTase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of farnesyltransferase, demonstrating significant promise as a tool for cancer research and as a potential therapeutic agent. Its specificity for FTase over GGTase I is a key attribute, though further profiling against a broader range of enzymes is necessary for a complete understanding of its off-target effects. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other FTase inhibitors. Future studies should focus on comprehensive selectivity screening and in vivo efficacy studies to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for FTase Inhibitor I (FTI-277) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of FTase inhibitor I, also known as FTI-277, in various animal models based on preclinical research. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

Farnesyltransferase (FTase) inhibitor I (FTI-277) is a potent and selective peptidomimetic inhibitor of farnesyltransferase, an enzyme critical for the post-translational modification of several proteins, including the Ras superfamily of small GTPases.[1] By inhibiting the farnesylation of Ras and other proteins, FTI-277 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival.[1] This mechanism of action has positioned FTI-277 as a promising candidate for investigation in various disease models, particularly in oncology, infectious diseases, and inflammatory conditions.

Mechanism of Action

FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of target proteins. This lipid modification is essential for the proper subcellular localization and function of these proteins. FTI-277 acts as a competitive inhibitor of FTase, preventing the farnesylation of key signaling proteins like Ras. Consequently, these proteins remain in the cytosol in an inactive state, leading to the inhibition of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.

Data Presentation: Dosage and Administration in Animal Models

The following table summarizes the dosages and administration routes of FTI-277 used in various animal models as reported in the literature.

| Animal Model | Disease/Condition | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |

| Mouse | Sepsis (CLP model) | 25 mg/kg | Intraperitoneal (i.p.) | Single dose 2h post-CLP | Phosphate-buffered saline (PBS) | [2][3][4][5][6] |

| Mouse | Hepatitis B and D Virus | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily | Not specified | [7] |

| Rat (ex vivo) | Vascular Calcification | 10 µM | In vitro treatment of aortic rings | Not applicable | Not specified | [8] |

| Mouse | Burn-induced Insulin Resistance | 5 mg/kg/day | Intraperitoneal (i.p.) | Daily for 3 days | Not specified | [6] |

Experimental Protocols

Protocol 1: Administration of FTI-277 in a Mouse Model of Sepsis

This protocol is based on studies investigating the effect of FTI-277 on sepsis induced by cecal ligation and puncture (CLP).[2][3][4][5][6]

Materials:

-

FTI-277 (trifluoroacetate salt)

-

Sterile phosphate-buffered saline (PBS)

-

Male C57BL/6 mice (7 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Anesthetic (e.g., pentobarbital sodium)

-

Surgical instruments for CLP

Procedure:

-

Preparation of FTI-277 Solution:

-

Dissolve FTI-277 in sterile distilled water and then dilute with PBS to the final desired concentration just before injection.[4]

-

For a 25 mg/kg dose in a 25 g mouse, the required dose is 0.625 mg. If the injection volume is 200 µL, the concentration of the solution should be 3.125 mg/mL.

-

-

Induction of Sepsis (CLP Model):

-

Anesthetize the mice using an approved anesthetic protocol (e.g., pentobarbital sodium at 50 mg/kg, i.p.).[4]

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle.[4]

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

Administer fluid resuscitation (e.g., 1 mL of sterile saline, subcutaneously) immediately after surgery.

-

-

Administration of FTI-277:

-

Post-operative Care and Monitoring:

-

House the mice in a pathogen-free facility with a 12-hour light/dark cycle at a controlled temperature (e.g., 25°C).[3][4]

-

Monitor the animals for survival and signs of sepsis (e.g., lethargy, piloerection, reduced activity) for up to 7 days.[3]

-

At specified time points (e.g., 16 or 24 hours post-CLP), animals can be euthanized for the collection of blood and tissues for analysis (e.g., bacterial load, cytokine levels, flow cytometry of immune cells).[3][4]

-

Protocol 2: General Protocol for Intraperitoneal (i.p.) Injection in Mice

This is a general guideline for performing intraperitoneal injections in mice.

Materials:

-

Sterile injectable agent (FTI-277 solution)

-

Sterile syringe and needle (25-27 gauge)

-

Appropriate restraint device

Procedure:

-

Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse.

-

-

Injection Site:

-

The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.[9]

-

-

Injection:

-

Tilt the mouse's head downwards at a slight angle.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

-

Post-injection:

-

Withdraw the needle and return the mouse to its cage.

-

Observe the animal for any immediate adverse reactions.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for an in vivo study using FTI-277.

Disclaimer

The information provided in these application notes is for research purposes only and should not be used for diagnostic or therapeutic applications in humans. Researchers should always adhere to their institution's animal care and use guidelines and conduct thorough literature reviews to determine the most appropriate experimental design for their specific research questions. Dosages and protocols may require optimization based on the specific animal model, strain, age, and sex of the animals, as well as the specific formulation of FTI-277 used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyltransferase Inhibitor FTI-277 Reduces Mortality of Septic Mice along with Improved Bacterial Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitor FTI‐277 inhibits PD‐L1 expression on septic spleen lymphocytes and promotes spleen lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyltransferase inhibitor FTI-277 reduces mortality of septic mice along with improved bacterial clearance. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for High-Throughput Screening Assays Using FTase Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of a variety of proteins, most notably the Ras superfamily of small GTPases. The attachment of a farnesyl group to these proteins, a process known as prenylation or farnesylation, is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, differentiation, and survival.[1][2][3] In many forms of cancer, mutations in Ras proteins lead to their constitutive activation, driving uncontrolled cell proliferation.[4]

FTase inhibitors (FTIs) are a class of therapeutic agents designed to block the farnesylation of Ras and other target proteins, thereby inhibiting their function.[5] FTase Inhibitor I is a potent, cell-permeable, and selective peptidomimetic inhibitor of FTase.[6] By preventing the farnesylation of oncogenic Ras, this compound can disrupt aberrant signaling and inhibit the growth of cancer cells.[7] High-throughput screening (HTS) assays are essential tools for the discovery and characterization of FTase inhibitors like this compound, enabling the rapid screening of large compound libraries.[8]

These application notes provide detailed protocols for both biochemical and cell-based HTS assays to evaluate the efficacy of this compound.

Data Presentation

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| Farnesyltransferase (FTase) | This compound | 21 nM | [7] |

| Geranylgeranyltransferase I (GGTase I) | This compound | 790 nM | [7] |

Note: The >30-fold selectivity for FTase over GGTase I is a key characteristic of this compound.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it targets and the workflow of the screening assays.

Ras Signaling Pathway

This compound primarily targets the Ras signaling pathway by preventing the farnesylation of Ras proteins. This diagram illustrates the key components of this pathway and the point of intervention for the inhibitor.

Caption: Ras signaling pathway and this compound intervention.

High-Throughput Screening Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign to identify and characterize FTase inhibitors.

Caption: High-throughput screening workflow for FTase inhibitors.

Experimental Protocols

Biochemical HTS Assay: Fluorescence-Based FTase Inhibition

This protocol describes a homogeneous, fluorescence-based assay to measure the inhibition of FTase activity in a high-throughput format. The assay relies on the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase results in a decrease in the fluorescence signal.[8]

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

This compound (and other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 µM ZnCl₂, 5 mM DTT

-

384-well black, low-volume assay plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound and other test compounds in DMSO in a separate plate.

-

Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.

-

-

Assay Plate Preparation:

-

Prepare a master mix containing Assay Buffer, recombinant FTase, and the dansylated peptide substrate.

-

Dispense the master mix into the wells of the 384-well plate containing the pre-spotted compounds.

-

Include control wells:

-

Negative Control (0% inhibition): Wells with DMSO only.

-

Positive Control (100% inhibition): Wells with a known potent FTase inhibitor or no enzyme.

-

-

-

Enzyme Reaction:

-

To initiate the reaction, add FPP to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 550 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

-

Determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based HTS Assay: Cell Proliferation (MTT Assay)

This protocol outlines a cell-based assay to assess the effect of this compound on the proliferation of cancer cells, particularly those with known Ras mutations. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

Materials:

-

Ras-transformed cancer cell line (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% DMF)

-

96-well clear-bottom cell culture plates

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of the inhibitor.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest inhibitor concentration.

-

Untreated Control: Cells in medium only.

-

-

-

Incubation:

-

Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Applications and Further Considerations

-

Mechanism of Action Studies: this compound can be used to investigate the role of farnesylation in various cellular processes. The inhibition of farnesylation of proteins other than Ras, such as RhoB, has been shown to contribute to the anti-tumor effects of FTIs.[7][9] This can lead to effects on the actin cytoskeleton and induce apoptosis in Ras-transformed cells, particularly when they are denied substratum attachment.[1][3]

-

Combination Therapies: The efficacy of this compound can be evaluated in combination with other anti-cancer agents to identify potential synergistic effects.

-

Resistance Mechanisms: HTS assays can be adapted to screen for compounds that overcome resistance to FTase inhibitors.

By utilizing these detailed protocols and understanding the underlying biological pathways, researchers can effectively employ this compound as a tool in high-throughput screening campaigns for cancer drug discovery and to further elucidate the critical role of protein farnesylation in cell signaling.

References

- 1. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting Farnesylation Inhibition via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Western blot analysis to detect the inhibition of protein farnesylation, a critical post-translational modification involved in various cellular processes. Dysregulation of farnesylation is implicated in several diseases, making the study of farnesyltransferase inhibitors (FTIs) a key area of research and drug development.

Introduction to Farnesylation and its Inhibition

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX box of a target protein. This modification is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes, which is often essential for their biological activity and participation in signaling pathways. Prominent farnesylated proteins include members of the Ras superfamily of small GTPases, lamins, and centromere-binding proteins.

Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the action of FTase, thereby preventing the farnesylation of its substrate proteins. By inhibiting this modification, FTIs can disrupt the localization and function of key signaling proteins, making them a promising therapeutic strategy, particularly in oncology.

Detecting Farnesylation Inhibition by Western Blot

Western blotting is a powerful and widely used technique to assess the efficacy of FTIs. Several distinct Western blot-based approaches can be employed to monitor the inhibition of farnesylation.

Mobility Shift Assay

The addition of the farnesyl group increases the hydrophobicity and can alter the conformation of a protein, often leading to a faster migration on SDS-PAGE gels. Conversely, inhibition of farnesylation results in the accumulation of the unprocessed, unfarnesylated protein, which typically migrates more slowly. This change in electrophoretic mobility, or "mobility shift," can be readily detected by Western blotting using an antibody specific to the protein of interest.[1][2]

Subcellular Fractionation Analysis

Since farnesylation is often a prerequisite for membrane localization, inhibiting this process leads to the accumulation of the target protein in the cytosol.[3] By performing subcellular fractionation to separate the membrane and cytosolic fractions of cell lysates, followed by Western blot analysis of each fraction, one can observe a shift in the protein's localization from the membrane to the cytosol upon FTI treatment.

Pan-Farnesylation Antibody Detection

This method utilizes an antibody that specifically recognizes the farnesyl moiety attached to proteins. In a Western blot of total cell lysates, this antibody will detect all farnesylated proteins. Treatment with an FTI will lead to a decrease in the overall signal or in the signal of specific protein bands, providing a direct measure of farnesylation inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the farnesylation signaling pathway and the general experimental workflow for detecting farnesylation inhibition.

Caption: Farnesylation signaling pathway and point of inhibition by FTIs.

Caption: General workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Mobility Shift Assay for a Specific Protein

This protocol describes the detection of farnesylation inhibition by observing the electrophoretic mobility shift of a target protein.

Materials:

-

Cells expressing the protein of interest

-

Farnesyltransferase inhibitor (FTI)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the target protein

-